molecular formula C30H56BrP B12818399 Trioctyl(phenyl)phosphanium bromide CAS No. 90144-91-5

Trioctyl(phenyl)phosphanium bromide

Cat. No.: B12818399
CAS No.: 90144-91-5
M. Wt: 527.6 g/mol
InChI Key: NMMXEEYKNQSNDG-UHFFFAOYSA-M
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Description

Trioctyl(phenyl)phosphonium bromide is a quaternary phosphonium salt with the molecular formula C30H56BrP. It is a compound that features a phosphonium cation with three octyl groups and one phenyl group, paired with a bromide anion. This compound is known for its applications in various fields, including organic synthesis, catalysis, and as an ionic liquid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioctyl(phenyl)phosphonium bromide can be synthesized through the reaction of trioctylphosphine with bromobenzene under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as toluene or dichloromethane, and a catalyst to facilitate the reaction. The reaction proceeds as follows:

Trioctylphosphine+BromobenzeneTrioctyl(phenyl)phosphonium bromide\text{Trioctylphosphine} + \text{Bromobenzene} \rightarrow \text{Trioctyl(phenyl)phosphonium bromide} Trioctylphosphine+Bromobenzene→Trioctyl(phenyl)phosphonium bromide

Industrial Production Methods

In industrial settings, the production of trioctyl(phenyl)phosphonium bromide may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

Trioctyl(phenyl)phosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

    Oxidation and Reduction Reactions: The phosphonium cation can participate in redox reactions, altering its oxidation state.

    Complexation Reactions: It can form complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired redox transformations.

    Complexation Reactions: Transition metal salts like palladium chloride or platinum chloride are used to form metal-phosphonium complexes.

Major Products Formed

    Substitution Reactions: Various phosphonium salts with different anions.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the phosphonium compound.

    Complexation Reactions: Metal-phosphonium complexes with catalytic properties.

Scientific Research Applications

Trioctyl(phenyl)phosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: It is employed in the study of biological membranes and as a tool for delivering drugs to specific cellular compartments.

    Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting cancer cells.

    Industry: It is used in the production of ionic liquids, which have applications in green chemistry, electrochemistry, and as solvents for various industrial processes.

Mechanism of Action

The mechanism of action of trioctyl(phenyl)phosphonium bromide involves its ability to interact with various molecular targets. The phosphonium cation can penetrate biological membranes due to its lipophilic nature, allowing it to accumulate in specific cellular compartments. This property is particularly useful in drug delivery, where the compound can deliver therapeutic agents directly to target cells. The bromide anion can also participate in various biochemical reactions, contributing to the overall effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    Trioctylphosphine: Lacks the phenyl group and has different reactivity and applications.

    Triphenylphosphine: Contains three phenyl groups instead of octyl groups, leading to different solubility and reactivity.

    Tetrabutylphosphonium Bromide: Contains four butyl groups, offering different physical and chemical properties.

Uniqueness

Trioctyl(phenyl)phosphonium bromide is unique due to its combination of octyl and phenyl groups, which provide a balance of lipophilicity and aromaticity. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

CAS No.

90144-91-5

Molecular Formula

C30H56BrP

Molecular Weight

527.6 g/mol

IUPAC Name

trioctyl(phenyl)phosphanium;bromide

InChI

InChI=1S/C30H56P.BrH/c1-4-7-10-13-16-22-27-31(30-25-20-19-21-26-30,28-23-17-14-11-8-5-2)29-24-18-15-12-9-6-3;/h19-21,25-26H,4-18,22-24,27-29H2,1-3H3;1H/q+1;/p-1

InChI Key

NMMXEEYKNQSNDG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)C1=CC=CC=C1.[Br-]

Origin of Product

United States

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